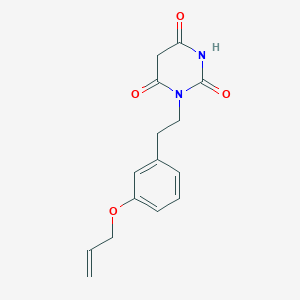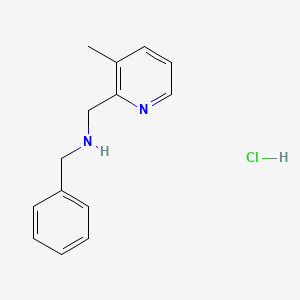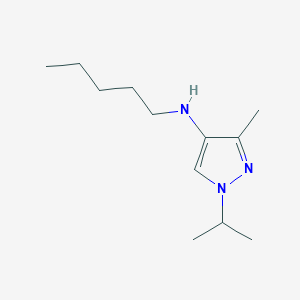![molecular formula C10H11BrF3NO B11732882 (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)
(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol: is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of the trifluoromethyl group and bromine atom on the aromatic ring, along with the amino and hydroxyl groups on the propanol chain, makes this compound a versatile intermediate in organic synthesis and potential pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2-bromo-4-(trifluoromethyl)benzaldehyde.
Aldol Reaction: The benzaldehyde undergoes an aldol reaction with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Hydroxylation: The final step involves the hydroxylation of the amine to introduce the hydroxyl group, often using an oxidizing agent like hydrogen peroxide or a catalytic system.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Chiral Catalysts: The chiral nature of the compound makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can enhance binding affinity to certain enzymes.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new drugs, particularly those targeting neurological disorders.
Industry
Material Science: Used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. This can lead to various downstream effects, such as altered enzyme activity or changes in gene expression.
類似化合物との比較
Similar Compounds
2-bromo-3,3,3-trifluoropropene: Used in organic synthesis for similar reactions, such as nucleophilic substitution and addition reactions.
α-(trifluoromethyl)styrene: Another compound with a trifluoromethyl group, used in the synthesis of complex fluorinated compounds.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group on a phenol ring, used in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness
The unique combination of functional groups in (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol, including the chiral center, makes it particularly valuable in asymmetric synthesis and drug development. Its ability to undergo a wide range of chemical reactions further enhances its versatility in scientific research and industrial applications.
特性
分子式 |
C10H11BrF3NO |
|---|---|
分子量 |
298.10 g/mol |
IUPAC名 |
(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11BrF3NO/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m0/s1 |
InChIキー |
KONCVDAEGXHKPY-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)[C@H](CCO)N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732800.png)

![butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732806.png)


![N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732814.png)



![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732838.png)

![1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11732861.png)
![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732872.png)
![2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732876.png)
